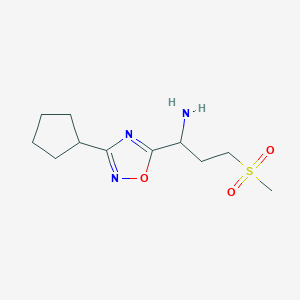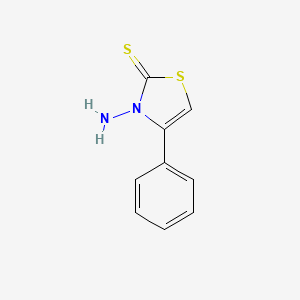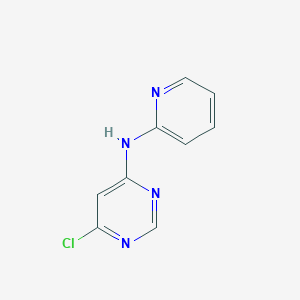
3-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-amino-N-éthyl-N-méthyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés du pyrazole. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d’azote adjacents.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-amino-N-éthyl-N-méthyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l’hydrazine avec un composé 1,3-dicarbonylé en milieu acide ou basique.
Réactions de substitution : Le groupe amino et le groupe carboxamide peuvent être introduits par des réactions de substitution en utilisant des réactifs appropriés tels que des amines et des dérivés d’acides carboxyliques.
Alkylation : Les groupes N-éthyl et N-méthyl peuvent être introduits par des réactions d’alkylation en utilisant des halogénoalcanes en présence d’une base.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse décrites ci-dessus afin d’obtenir des rendements et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu, de procédés catalytiques et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe amino, conduisant à la formation de dérivés nitroso ou nitro.
Réduction : Les réactions de réduction peuvent convertir le groupe carboxamide en une amine ou un alcool.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en particulier au niveau du cycle pyrazole.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Réactifs de substitution : Halogénoalcanes, chlorures d’acyle.
Principaux produits
Oxydation : Dérivés nitroso ou nitro.
Réduction : Amines ou alcools.
Substitution : Divers dérivés pyrazole substitués.
Applications de la recherche scientifique
Chimie
Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie
En recherche biologique, il peut servir de ligand pour étudier les interactions enzymatiques ou comme sonde pour étudier les voies cellulaires.
Médecine
Les applications médicinales potentielles incluent son utilisation comme candidat médicament pour le traitement de diverses maladies, en fonction de son activité biologique et de ses propriétés pharmacocinétiques.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a ligand for studying enzyme interactions or as a probe for investigating cellular pathways.
Medicine
Potential medicinal applications include its use as a drug candidate for treating various diseases, depending on its biological activity and pharmacokinetic properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action du 3-amino-N-éthyl-N-méthyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide dépendrait de son application spécifique. Par exemple, s’il est utilisé comme médicament, il peut interagir avec des cibles moléculaires spécifiques telles que les enzymes, les récepteurs ou les canaux ioniques, modulant leur activité et conduisant à des effets thérapeutiques. Les voies impliquées seraient déterminées par la nature de ces interactions et le contexte biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
3-amino-1H-pyrazole-4-carboxamide : Ne contient pas les groupes N-éthyl et N-méthyl.
N-éthyl-N-méthyl-1H-pyrazole-4-carboxamide : Ne contient pas le groupe amino.
1-(propan-2-yl)-1H-pyrazole-4-carboxamide : Ne contient pas les groupes amino et N-éthyl-N-méthyl.
Unicité
La présence du groupe amino, des groupes N-éthyl et N-méthyl dans le 3-amino-N-éthyl-N-méthyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide peut conférer des propriétés chimiques et biologiques uniques, telles qu’une solubilité accrue, une réactivité améliorée ou des interactions spécifiques avec des cibles biologiques.
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
3-amino-N-ethyl-N-methyl-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-5-13(4)10(15)8-6-14(7(2)3)12-9(8)11/h6-7H,5H2,1-4H3,(H2,11,12) |
Clé InChI |
JDVWRHDKHRQXJH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)C1=CN(N=C1N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730664.png)

![butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730679.png)



![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730699.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11730714.png)
![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11730719.png)
![3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11730723.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11730749.png)
![2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11730750.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730754.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730764.png)
